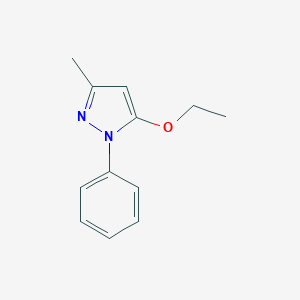

5-Ethoxy-3-methyl-1-phenylpyrazole

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, largely due to its unique structural and electronic properties. numberanalytics.com As an aromatic heterocycle, the pyrazole ring exhibits a degree of stability, yet it also possesses sites of reactivity that allow for diverse chemical modifications. mdpi.com The presence of two nitrogen atoms imparts both acidic and basic characteristics to the molecule, with the pyridine-like nitrogen being able to accept a proton and the pyrrole-like NH group capable of donating a proton. mdpi.com This amphoteric nature, combined with the potential for tautomerism, makes pyrazoles highly versatile building blocks in organic synthesis. mdpi.comresearchgate.net

The significance of the pyrazole core extends into medicinal chemistry, where it is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. frontiersin.orgnih.gov Pyrazole derivatives have been shown to exhibit anti-inflammatory, antimicrobial, anticancer, and various other therapeutic properties. numberanalytics.combenthamscience.com This has spurred extensive research into the synthesis and biological evaluation of novel pyrazole-containing compounds. nih.govbenthamscience.com

Overview of Key Substituents and their Influence on Pyrazole Systems

The properties and reactivity of the pyrazole ring can be finely tuned by the introduction of various substituents at its carbon and nitrogen atoms. The nature and position of these substituents have a profound impact on the electronic distribution within the ring, steric hindrance, and the potential for intermolecular interactions.

Electron-donating groups, for instance, can increase the acidity of the pyrrole-like NH group and have been shown to lower the energy barrier for proton transfer in tautomeric systems. mdpi.com Conversely, electron-withdrawing groups can influence the regioselectivity of reactions. nih.gov The substituents on the pyrazole ring also play a crucial role in determining the biological activity of its derivatives. For example, the presence of a methoxy (B1213986) group, an electron-donating substituent, on a pyrazole core has been linked to enhanced anti-inflammatory activity due to additional hydrogen bonding opportunities with biological targets. frontiersin.orgnih.gov Similarly, the placement of fluorine atoms on a phenyl ring attached to the pyrazole core has been associated with antinociceptive effects. frontiersin.orgnih.gov

The interplay between different substituents can lead to complex structure-activity relationships (SAR), where minor structural modifications can result in significant changes in pharmacological profiles. nih.gov This highlights the importance of carefully considering the electronic and steric effects of substituents in the design of new pyrazole-based compounds.

Contextualizing 5-Ethoxy-3-methyl-1-phenylpyrazole within the Pyrazole Chemical Space

This compound is a specific derivative within the vast chemical space of pyrazoles. Its structure is characterized by an ethoxy group at the 5-position, a methyl group at the 3-position, and a phenyl group attached to one of the nitrogen atoms. The presence of these particular substituents defines its unique chemical and physical properties.

The ethoxy and methyl groups are generally considered electron-donating, which can influence the electron density of the pyrazole ring. The phenyl group at the N1 position introduces steric bulk and potential for pi-stacking interactions. The synthesis of such substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (B178648), a classic method known as the Knorr pyrazole synthesis. nih.govwikipedia.org For this compound, this would typically involve the reaction of phenylhydrazine (B124118) with an appropriate β-keto ester. chemsrc.comias.ac.in

Research into this compound and its analogues is driven by the quest for novel molecules with specific applications, particularly in the fields of medicinal and materials chemistry. The parent compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone, is a drug used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). ias.ac.innih.gov This has spurred significant interest in the synthesis and evaluation of its derivatives.

The derivatization of the pyrazolone (B3327878) structure, such as the introduction of an ethoxy group to form this compound, is a common strategy to explore new chemical space and potentially modulate the biological activity or physical properties of the parent compound. By altering the substituents, researchers can aim to improve potency, selectivity, or pharmacokinetic properties. The study of such analogues contributes to a deeper understanding of the structure-activity relationships within this class of compounds, guiding the rational design of future therapeutic agents and functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXKUHSBZQQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339268 | |

| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-41-7 | |

| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU3Y83TWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Ethoxy 3 Methyl 1 Phenylpyrazole

Foundational Synthetic Routes to the 1-Phenylpyrazole (B75819) Scaffold

The construction of the 1-phenylpyrazole ring system is the initial and crucial phase in the synthesis of the target molecule. This is typically achieved through reactions that form the heterocyclic ring from simpler, non-cyclic starting materials.

Cyclocondensation Approaches

The most fundamental and widely utilized method for synthesizing the pyrazole (B372694) core is through a cyclocondensation reaction. This process involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov In the context of 5-ethoxy-3-methyl-1-phenylpyrazole, this would involve a reaction between a suitably substituted 1,3-dicarbonyl compound and phenylhydrazine (B124118).

The classic Knorr pyrazole synthesis, first reported in 1883, exemplifies this approach, where a β-diketone reacts with a hydrazine. mdpi.com The reaction proceeds by the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. A significant challenge in this method can be the formation of regioisomers, where the substituents on the pyrazole ring are in different positions. mdpi.comnih.gov However, by carefully selecting the starting materials and reaction conditions, the desired isomer can often be favored.

Multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly alternative to traditional stepwise syntheses. researchgate.netbeilstein-journals.org These reactions allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, which can enhance efficiency and reduce waste. researchgate.net

Strategies for Constructing the 3-Methyl-1-phenylpyrazole Precursor

A key intermediate in the synthesis of the target compound is 3-methyl-1-phenyl-5-pyrazolone, also known as Edaravone. youtube.comtcichemicals.com This precursor is commonly synthesized by the cyclocondensation of ethyl acetoacetate (B1235776) with phenylhydrazine. youtube.com This reaction provides a direct route to the core structure, which can then be further modified to introduce the desired ethoxy group.

The synthesis of substituted pyrazoles can also be achieved through various other strategies, including the reaction of α,β-unsaturated ketones with hydrazines nih.gov and the modification of other heterocyclic systems. nih.gov For instance, the reaction of enaminones with hydrazines has been shown to be a viable route for the synthesis of substituted pyrazoles. encyclopedia.pub

Regioselective Ethoxylation Pathways to this compound

Once the 3-methyl-1-phenylpyrazole core is in place, the next critical step is the introduction of the ethoxy group at the C5 position. This must be done regioselectively, meaning the ethoxy group is added specifically to the desired carbon atom of the pyrazole ring.

Nucleophilic Substitution Reactions for Introducing the 5-Ethoxy Moiety

The introduction of the ethoxy group is typically achieved through a nucleophilic substitution reaction. This involves reacting a suitable precursor, such as 3-methyl-1-phenyl-5-pyrazolone, with an ethoxylating agent. The pyrazolone (B3327878) exists in tautomeric forms, and under appropriate conditions, the oxygen atom can act as a nucleophile, attacking the electrophilic ethyl group of the ethoxylating agent.

However, direct C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be challenging, as O-acylation is often the competing and major reaction product. rsc.org To achieve selective C-acylation, specific reaction conditions, such as the use of a calcium complex, are necessary to direct the reaction towards the desired product. rsc.org

The Vilsmeier-Haack reaction is a powerful tool in synthetic organic chemistry, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govmdpi.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govresearchgate.net

In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. scispace.comigmpublication.org This formylated pyrazole can then serve as a versatile intermediate for further functionalization. While not a direct method for ethoxylation, the Vilsmeier-Haack reaction can be a key step in a multi-step synthesis. For example, a 5-chloropyrazole derivative can be formylated at the C4 position, and this intermediate can then undergo further reactions to introduce the desired ethoxy group at the C5 position, potentially through a nucleophilic substitution reaction where the chlorine atom is displaced by an ethoxide ion. google.com The reaction of hydrazones with the Vilsmeier-Haack reagent can lead to the formation of pyrazole-4-carbaldehydes. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, a field known as green chemistry. nih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

For the synthesis of pyrazole derivatives, several green chemistry strategies have been developed. These include the use of water as a solvent rsc.orgacs.org, microwave-assisted synthesis researchgate.netnih.gov, and the use of recyclable catalysts. researchgate.netnih.gov "On water" synthesis, where the reaction is carried out in the presence of water rather than in an organic solvent, has been shown to be a highly efficient and environmentally benign method for the synthesis of pyrazoles. rsc.org These methods not only reduce the environmental impact of the synthesis but can also lead to higher yields and simpler purification procedures. researchgate.netacs.org

Microwave-Assisted Synthesis Optimization for Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of pyrazole derivatives. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods. rsc.orgacs.org The selective dielectric heating mechanism of microwaves can lead to enhanced selectivity and reduced energy consumption. rsc.org

The optimization of microwave-assisted synthesis involves several key parameters, including microwave power, irradiation time, temperature, and the choice of solvent. For instance, in the synthesis of certain pyrazolone derivatives, a one-pot reaction under microwave irradiation at 420 W for 10 minutes was found to be optimal. mdpi.com In another study, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives was optimized at 360 W and 120 °C for 7–10 minutes in the presence of acetic acid. rsc.org The use of environmentally friendly solvents or even solvent-free conditions is a significant advantage of MAOS. rsc.org

A comparative study highlighted the efficiency of microwave-assisted synthesis over conventional reflux conditions. The microwave-assisted synthesis of pyrazolyl-substituted benzochroman-4-ones was completed in 5–7 minutes with higher yields, whereas the conventional method required 10–12 hours and resulted in lower yields. rsc.org Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles under microwave irradiation (270 W) took only 3–5 minutes, yielding 82–98% of the product. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

| Product | Microwave Conditions | Microwave Yield | Conventional Conditions | Conventional Yield | Reference |

| Pyrazolyl-substituted benzochroman-4-ones | 180 W, 5-7 min | Good | Reflux, 10-12 h | 59-71% | rsc.org |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 270 W, 3-5 min | 82-98% | Not specified | Not specified | rsc.org |

| Quinolin-2(1H)-one-based pyrazoles | 360 W, 7-10 min, 120°C | 68-86% | Not specified | Not specified | rsc.org |

This table provides a summary of comparative data found in the text.

Ultrasound-Mediated Synthesis Techniques

Ultrasound-mediated synthesis, or sonochemistry, offers another green and efficient alternative for the synthesis of pyrazole derivatives. rsc.org This technique utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium, which generates localized hot spots with high temperature and pressure. These extreme conditions can accelerate reaction rates and improve yields. nih.gov A key advantage of ultrasound-assisted synthesis is that it often proceeds at or near room temperature, making it suitable for thermally sensitive compounds. rsc.org

The synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov This method significantly reduces energy consumption, reaction times, and the use of solvents compared to conventional heating. nih.gov In one study, pyrazoline derivatives were obtained in 64–82% yields after 25 minutes under ultrasound irradiation. nih.gov The synthesis of certain pyrazolone derivatives was also achieved in high yields by reacting diazo compounds with hydrazine hydrate (B1144303) and phenylhydrazine under ultrasound. researchgate.net

Ultrasound irradiation is considered a valuable alternative to microwave synthesis, particularly for processes that require milder conditions. rsc.org

Mechanochemical Activation in Pyrazole Synthesis

Mechanochemical activation, a solvent-free or low-solvent technique, involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. rsc.org This method is gaining attention as a sustainable and efficient approach for the synthesis of various organic compounds, including pyrazoles. researchgate.net By avoiding the use of bulk solvents, mechanochemistry aligns well with the principles of green chemistry. rsc.org

While less frequently employed than microwave or ultrasound techniques for pyrazole synthesis, mechanochemical activation offers distinct advantages in terms of sustainability. rsc.org Research has demonstrated the feasibility of synthesizing pyrazole derivatives through mechanochemical methods, often resulting in high yields and reduced reaction times. For instance, the condensation of 1,3-diketones with hydrazines, a common method for pyrazole synthesis, can be effectively carried out under mechanochemical conditions. researchgate.net

Metal-Free Catalytic Systems for Pyrazole Formation

The development of metal-free catalytic systems for pyrazole synthesis is a significant area of research, driven by the desire to avoid the cost, toxicity, and environmental impact associated with metal catalysts. acs.orgbeilstein-journals.org Iodine-mediated synthesis has emerged as a powerful metal-free approach.

An iodine-mediated three-component [3 + 2] annulation of β-ketonitriles (or pentane-2,4-dione), arylhydrazines, and aryl sulfonyl hydrazides provides direct access to fully substituted pyrazoles. acs.org This one-pot operation features the formation of one C–S and two C–N bonds through multiple bond cleavages. acs.org Another practical and eco-friendly one-pot protocol utilizes iodine to mediate the oxidative C–N bond formation from readily available α,β-unsaturated aldehydes/ketones and hydrazine salts, yielding di-, tri-, and tetrasubstituted pyrazoles regioselectively. acs.org This method avoids the isolation of less stable hydrazone intermediates. acs.org

Furthermore, a metal- and catalyst-free approach has been developed for the synthesis of pyrazole-conjugated thioamides and amides. beilstein-journals.org This method involves a one-pot reaction between pyrazole carbaldehydes, cyclic secondary amines, and elemental sulfur, showcasing operational simplicity and broad substrate scope. beilstein-journals.org

Table 2: Examples of Metal-Free Catalytic Systems for Pyrazole Synthesis

| Catalyst/Mediator | Reactants | Product | Key Features | Reference |

| Iodine | β-ketonitrile, arylhydrazine, aryl sulfonyl hydrazide | Fully substituted pyrazoles | Metal-free, one-pot, C-S and C-N bond formation | acs.org |

| Iodine | α,β-unsaturated aldehydes/ketones, hydrazine salts | Di-, tri-, and tetrasubstituted pyrazoles | Metal-free, one-pot, regioselective | acs.org |

| None | Pyrazole carbaldehydes, secondary amines, sulfur | Pyrazole-conjugated thioamides | Metal- and catalyst-free, one-pot, multicomponent | beilstein-journals.org |

This table summarizes various metal-free approaches to pyrazole synthesis as described in the text.

Nano-Catalysis in Pyrazole Derivative Synthesis

Nano-catalysis has introduced a new dimension to the synthesis of pyrazole derivatives, offering enhanced catalytic activity, selectivity, and reusability of catalysts. pharmacognosyjournal.net The high surface-area-to-volume ratio of nano-catalysts often leads to superior performance compared to their bulk counterparts.

Zinc oxide (ZnO) nano-catalysts have been effectively used for the green synthesis of pyrazole derivatives. pharmacophorejournal.comresearchgate.net In one study, cinnamaldehydes were reacted with hydrazine hydrate in the presence of a ZnO nano-catalyst under microwave-assisted, solvent-free conditions to produce substituted pyrazoles. pharmacophorejournal.com This method proved to be more potent than conventional methods. pharmacophorejournal.com Another efficient protocol utilized a nano-ZnO catalyst for the condensation of various phenyl hydrazines with 1,3-diketones or ketoesters at ambient temperature, resulting in excellent yields and short reaction times. researchgate.net

Other nano-catalysts, such as nano-Fe3O4 and nano-SiO2 supported Preyssler heteropolyacid nanoparticles, have also been successfully employed in pyrazole synthesis. aip.orgresearchgate.net Nano-Fe3O4, synthesized from rust and used cooking oil, was used as a catalyst in the multicomponent synthesis of pyranopyrazole derivatives. aip.org The use of a tin oxide-cerium oxide (SnO–CeO2) nanocomposite catalyst in water under mild conditions for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile has also been reported, demonstrating excellent catalytic efficiency and recyclability. researchgate.net

Table 3: Overview of Nano-Catalysts in Pyrazole Synthesis

| Nano-Catalyst | Synthetic Method | Reactants | Product | Reference |

| ZnO | Microwave-assisted, solvent-free | Cinnamaldehydes, hydrazine hydrate | Substituted pyrazoles | pharmacophorejournal.com |

| ZnO | Ambient temperature | Phenyl hydrazines, 1,3-diketone/ketoester | Pyrazole derivatives | researchgate.net |

| Fe3O4 | Multicomponent reaction | Aldehyde, hydrazine, ethyl acetoacetate, malononitrile | Pyranopyrazole derivatives | aip.org |

| SnO–CeO2 | One-pot, in water | Malononitrile, phenylhydrazine, aromatic aldehydes | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | researchgate.net |

This table presents a summary of different nano-catalysts and their applications in pyrazole synthesis based on the provided text.

Stereochemical Control in this compound Synthesis

The synthesis of this compound does not inherently involve the creation of a stereocenter, as there are no chiral carbons in its core structure. The pyrazole ring is aromatic and planar. Therefore, stereochemical control in the context of enantiomers or diastereomers is not a primary concern for the synthesis of this specific achiral molecule.

However, the broader field of pyrazole synthesis does involve instances where stereochemistry is a critical factor, particularly when chiral centers are present in the substituents attached to the pyrazole ring or when creating chiral pyrazoline derivatives. For example, the synthesis of pyrazoline-based RAGE antagonists involved stereochemical considerations, although the focus was on the biological activity of the resulting isomers rather than the control of their formation. nih.gov In the synthesis of tetra-substituted phenylaminopyrazole derivatives, while not directly related to this compound, the study of different isomers was conducted, highlighting the importance of analytical techniques to differentiate and characterize them. nih.gov

Chemical Reactivity and Derivatization Strategies of 5 Ethoxy 3 Methyl 1 Phenylpyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of such reactions is influenced by the electronic effects of the existing substituents. In the case of 5-ethoxy-3-methyl-1-phenylpyrazole, the ethoxy group at C5 and the methyl group at C3 are electron-donating, which, along with the nitrogen atoms, activates the pyrazole ring towards electrophilic substitution.

Specific Reactivity at the 4-Position of this compound

The 4-position of the pyrazole ring in this compound is the most electron-rich and sterically accessible site for electrophilic attack. This is a general characteristic of 1,3,5-trisubstituted pyrazoles where the 4-position is unsubstituted. Reactions such as halogenation, nitration, and formylation are expected to occur preferentially at this site.

A notable example of electrophilic substitution at the 4-position of pyrazole derivatives is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. For pyrazoles, this reaction generally proceeds smoothly at the 4-position to yield the corresponding 4-formylpyrazole.

In a study on a similar compound, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, the Vilsmeier-Haack reaction resulted in dual functionalization: formylation at the 4-position and chlorination of the alkoxy side chain. This highlights the potential for multiple transformations under these reaction conditions.

While direct phosphorylation of this compound at the 4-position with phosphorus halides is not extensively documented in the literature, the reactivity of the 4-position suggests this as a feasible transformation. Phosphorus halides, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), are known to react with electron-rich heterocycles.

In a related context, the reaction of 1-phenyl-3-methyl-5-hydroxypyrazole (a tautomer of edaravone) with phosphorus oxychloride leads to the formation of the corresponding 5-chloropyrazole. This dehydroxyhalogenation reaction underscores the reactivity of phosphorus halides with the pyrazole core. It is conceivable that under appropriate conditions, a phosphorus-containing electrophile could be introduced at the C4 position.

| Reactant | Reagent | Product | Reaction Type |

| 1-Phenyl-3-methyl-5-hydroxypyrazole | POCl₃ | 5-Chloro-3-methyl-1-phenylpyrazole | Dehydroxyhalogenation |

This table illustrates a related reaction, as direct phosphorylation of this compound is not widely reported.

Chlorination of the pyrazole ring at the 4-position can be achieved using various chlorinating agents. As mentioned, the Vilsmeier-Haack reaction on a similar alkoxypyrazole derivative led to chlorination of the alkoxy group, indicating the reactivity of the molecule towards chlorine-containing reagents. Direct chlorination of the C4 position is also a probable reaction pathway.

The formation of a phosphorus ylide from this compound would likely proceed via a halogenated intermediate. A common method for preparing phosphorus ylides involves the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, which is then treated with a strong base to yield the ylide.

A potential synthetic route to a C4-phosphorus ylide of this compound could involve the following steps:

Halogenation (e.g., bromination or chlorination) at the 4-position of the pyrazole ring.

Reaction of the resulting 4-halo-5-ethoxy-3-methyl-1-phenylpyrazole with triphenylphosphine to form a phosphonium salt.

Deprotonation of the phosphonium salt with a strong base to generate the corresponding phosphorus ylide.

Another established method for synthesizing stable phosphorus ylides involves the one-pot reaction of triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of an NH-acidic compound, such as pyrazole itself. tandfonline.com This suggests that pyrazole derivatives can be incorporated into ylide structures.

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1 | This compound | Halogenating Agent (e.g., NBS, SO₂Cl₂) | 4-Halo-5-ethoxy-3-methyl-1-phenylpyrazole |

| 2 | 4-Halo-5-ethoxy-3-methyl-1-phenylpyrazole | PPh₃ | [4-(5-Ethoxy-3-methyl-1-phenylpyrazolyl)]triphenylphosphonium halide |

| 3 | Phosphonium salt from Step 2 | Strong Base (e.g., n-BuLi) | 4-(Triphenylphosphoranylidene)-5-ethoxy-3-methyl-1-phenylpyrazole |

This table outlines a plausible synthetic pathway to a phosphorus ylide derivative.

The synthesis of pyrazolylphosphonates is an area of interest due to the potential biological activities of these compounds. While direct phosphonylation of this compound at the 4-position is not a commonly reported method, several strategies exist for the construction of the pyrazole ring already bearing a phosphonate (B1237965) group.

One such method involves the 1,3-dipolar cycloaddition of a diazo compound with a vinylphosphonate. For instance, 5-aryl-substituted pyrazol-3-ylphosphonates can be synthesized from the reaction of 1-formamidovinylphosphonates and aryldiazomethanes. researchgate.net Another approach is the reaction of hydrazonoyl halides with β-oxophosphonates, which provides 1,3,5-trisubstituted pyrazoles with a phosphonate group. researchgate.net

Furthermore, a one-pot synthesis of pyrazol-3-ylphosphonates can be achieved through the copper-catalyzed cross-coupling of acyl chlorides with diethyl ethynylphosphonate, followed by heterocyclization with hydrazine (B178648). researchgate.net These methods build the phosphonate-containing pyrazole core rather than derivatizing a pre-formed pyrazole.

Nucleophilic Reactivity and Functional Group Interconversions

The functional groups attached to the pyrazole ring also offer sites for chemical modification. The ethoxy group, in particular, can undergo nucleophilic reactions.

Reactions Involving the Ethoxy Group

The ethoxy group at the 5-position is an ether linkage and can be subject to cleavage under certain conditions. Acid-catalyzed cleavage of the ether bond would lead to the formation of 1-phenyl-3-methyl-5-hydroxypyrazole (edaravone) and an ethyl derivative.

As previously noted, the Vilsmeier-Haack reaction on a related 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole resulted in the chlorination of the ether side chain. This suggests that the ethoxy group in this compound could potentially be converted to a chloroethoxy group under similar conditions, which would then be a good leaving group for subsequent nucleophilic substitution reactions. This opens up possibilities for introducing a variety of nucleophiles at this position.

| Reaction | Reagent(s) | Product |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 1-Phenyl-3-methyl-5-hydroxypyrazole |

| Potential Chlorination | POCl₃ / DMF | 5-(Chloroethoxy)-3-methyl-1-phenylpyrazole (hypothetical) |

This table summarizes potential reactions involving the ethoxy group.

Transformations at the Methyl Group of this compound

The methyl group at the C3 position of the pyrazole ring, while generally stable, can undergo certain transformations. One of the primary reactions is oxidation. For instance, the methyl group of pyrazole derivatives can be oxidized to a carboxylic acid group. A common method to achieve this is through the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) umich.edu. This transformation converts the methyl group into a more versatile functional group, allowing for further derivatization, such as esterification or amidation umich.edu.

Another significant transformation is the Vilsmeier-Haack reaction. While this reaction is more commonly associated with the formylation of the pyrazole ring itself, it can be used on precursors to introduce a formyl group. For example, reacting 3-methyl-1-phenyl-2-pyrazolin-5-one (a precursor to the title compound) with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to formylation at the 4-position, and under certain conditions, can influence the reactivity of the adjacent methyl group nih.govmdpi.com.

Reactions Involving the Phenyl Substituent

The N-phenyl group of 1-phenylpyrazole (B75819) derivatives is susceptible to electrophilic substitution reactions, although the conditions can influence the position of substitution. The reactivity of the phenyl ring is affected by the pyrazole ring, which acts as a deactivating group under strongly acidic conditions due to protonation researchgate.net.

Nitration of 1-phenylpyrazoles demonstrates this varied reactivity. When nitrated with a mixture of nitric acid and sulfuric acid, substitution occurs at the para-position of the phenyl ring to yield 1-(4-nitrophenyl)pyrazole researchgate.net. However, using a milder nitrating agent like "acetyl nitrate" (nitric acid in acetic anhydride) results in selective nitration at the 4-position of the pyrazole ring researchgate.net. This highlights the ability to control the site of substitution by carefully choosing the reaction conditions. Similarly, bromination of 1-phenylpyrazole with bromine in concentrated sulfuric acid in the presence of silver sulfate (B86663) leads to the formation of 1-(p-bromophenyl)pyrazole researchgate.net.

These reactions indicate that the phenyl group can be functionalized to introduce various substituents, thereby modifying the electronic and steric properties of the entire molecule.

Condensation and Cycloaddition Reactions of this compound Derivatives

Derivatives of this compound, particularly those with aldehyde functionalities, are valuable intermediates for condensation and cycloaddition reactions, leading to the formation of more complex molecular architectures.

Aldol (B89426) Condensation with Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehydes are key starting materials for aldol condensation reactions. These aldehydes can be synthesized via the Vilsmeier-Haack reaction on the corresponding pyrazole precursors nih.govmdpi.comresearchgate.net. The aldehyde group, being a reactive carbonyl, readily undergoes condensation with compounds containing an active methylene (B1212753) group, such as ketones, in the presence of a base or acid catalyst umich.edumagritek.com.

For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can react with methyl ketones in an aldol condensation to form diaryl pyrazolylpropenones umich.edu. This reaction creates a new carbon-carbon bond and extends the conjugation of the system. Similarly, condensation with 3-methyl-1-phenylpyrazolin-5-(4H)-one can yield 4-pyrazolylmethylenepyrazol-5-one derivatives umich.edu. These reactions are fundamental in building larger molecules from pyrazole scaffolds.

Table 1: Examples of Aldol Condensation Products from Pyrazole-4-carbaldehydes

| Pyrazole-4-carbaldehyde Derivative | Active Methylene Compound | Condensation Product | Reference |

|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Methyl Ketone | Diaryl pyrazolylpropenone | umich.edu |

| 1,3-Diphenyl-1H-pyrazol-4-carbaldehyde | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | 4-Pyrazolylmethylenepyrazol-5-one | umich.edu |

Schiff Base Formation from Aldehyde Intermediates

The aldehyde group of pyrazole-4-carbaldehyde derivatives is also readily converted into an imine or Schiff base through condensation with primary amines nih.govekb.egresearchgate.net. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695) researchgate.net.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents into the pyrazole structure, as a diverse range of primary amines can be used nih.govekb.eg. The resulting imine bond (-C=N-) is a key structural motif in many biologically active compounds and can also serve as a ligand for the formation of metal complexes researchgate.netniscair.res.in. For instance, new Schiff bases have been synthesized from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol researchgate.net.

Cyclization Reactions to Form Fused Heterocyclic Systems

Derivatives of this compound can be utilized in cyclization reactions to construct fused heterocyclic systems. These reactions often involve the pyrazole ring participating in the formation of a new ring, leading to polycyclic structures.

One common strategy involves the reaction of aminopyrazole derivatives with various reagents. For example, 5-amino-3-methyl-1-phenylpyrazole can react with different compounds to yield substituted pyrazoles, which can then undergo cyclization to form pyrazolo[3,4-b]pyridines researchgate.net. The Vilsmeier-Haack reaction on 5-acetylamino-3-methyl-1-phenylpyrazole, followed by treatment with hydroxylamine, can lead to the formation of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde oxime, a precursor to fused systems researchgate.net.

Furthermore, pyrazole derivatives can participate in [3+2] cycloaddition reactions. For example, the reaction of 4-diazo-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one with aromatic alkynes, catalyzed by Rh2(OAc)4, yields furopyrazole derivatives nih.gov. These cycloaddition reactions are powerful tools for creating complex heterocyclic frameworks from relatively simple pyrazole precursors nih.govmdpi.comacs.org.

Regioselective C-Acylation on Pyrazolone (B3327878) Precursors and Analogues

The regioselective introduction of an acyl group onto the pyrazole ring, particularly at the C4 position, is a crucial transformation. For pyrazolone precursors, such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), C-acylation can be achieved under various conditions.

One method for C-acylation is the Vilsmeier-Haack reaction, which can introduce a formyl group (a type of acyl group) at the C4 position nih.gov. Another approach is the Fries rearrangement of O-acylated pyrazoles. In this reaction, an O-acyl group migrates to the C4 position of the pyrazole ring, typically under the influence of a Lewis acid.

More recently, methods for the direct and regioselective C-arylation of pyrazolones using diaryliodonium salts have been developed rsc.org. While this is an arylation rather than an acylation, it demonstrates the progress in achieving site-selective functionalization of the pyrazolone core. These methods allow for controlled mono-, di-, and tri-arylation at different positions of the pyrazolone ring rsc.org. The ability to selectively acylate or arylate the pyrazolone ring is of great importance for the synthesis of new derivatives with potentially interesting properties.

Reactivity Profiles of Nitrogen Atoms within the Pyrazole Ring

The pyrazole ring of this compound contains two distinct nitrogen atoms, N1 and N2. The N1 atom is substituted with a phenyl group, rendering it a tertiary amine integrated into the aromatic system. Its lone pair of electrons participates in the aromatic sextet, making it non-basic and unreactive towards most electrophiles. In contrast, the N2 atom is an sp²-hybridized, pyridine-like nitrogen. Its lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it the primary site of basicity and nucleophilicity within the pyrazole ring. orientjchem.orglibretexts.org

The substituents on the pyrazole ring, namely the phenyl group at N1, the methyl group at C3, and the ethoxy group at C5, modulate the reactivity of the N2 atom through a combination of inductive and resonance effects. The phenyl group is generally electron-withdrawing through induction but can participate in resonance. The methyl group at C3 is weakly electron-donating through induction. The key substituent influencing the N2 atom's reactivity is the ethoxy group at C5. The oxygen atom of the ethoxy group can donate a lone pair of electrons into the pyrazole ring via resonance, which increases the electron density at the N2 position. This resonance effect generally outweighs its electron-withdrawing inductive effect, thereby enhancing the nucleophilicity and basicity of the N2 atom compared to an unsubstituted 1-phenylpyrazole. masterorganicchemistry.com

Behavior Towards Electrophiles

The N2 atom of this compound is the principal site for electrophilic attack due to the availability of its lone pair. Reactions with electrophiles such as alkylating agents (e.g., alkyl halides) or acylating agents would be expected to occur at this position, leading to the formation of a quaternary pyrazolium (B1228807) salt.

The general reactivity of 1-substituted pyrazoles towards electrophiles involves the N2 atom acting as a nucleophile. orientjchem.orgresearchgate.net The rate and extent of this reaction with this compound would be influenced by the nature of the electrophile and the reaction conditions. The electron-donating resonance effect of the 5-ethoxy group enhances the nucleophilicity of the N2 atom, making it more reactive towards electrophiles compared to pyrazoles bearing electron-withdrawing groups.

Table 1: Predicted Reactivity of this compound with Electrophiles

| Electrophile | Predicted Product | Reaction Site |

| Alkyl Halide (R-X) | 2-Alkyl-5-ethoxy-3-methyl-1-phenyl-1H-pyrazol-2-ium halide | N2 |

| Acyl Halide (RCO-X) | 2-Acyl-5-ethoxy-3-methyl-1-phenyl-1H-pyrazol-2-ium halide | N2 |

| Protic Acid (H⁺) | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazol-2-ium salt | N2 |

It is important to note that while the N2 atom is the most reactive site, strong electrophiles under harsh conditions could potentially lead to substitution on the phenyl ring, although this is a less favored pathway.

Deprotonation and Anionic Reactivity

The pyrazole ring of this compound does not possess an acidic N-H proton, as the N1 position is substituted with a phenyl group. Therefore, deprotonation would require the removal of a carbon-bound proton. The most likely candidate for deprotonation by a strong base is the proton at the C4 position.

The acidity of C-H protons on a pyrazole ring is generally low. libretexts.org However, the acidity can be influenced by the substituents. In the case of this compound, the electronic effects of the substituents are complex. The electron-donating resonance of the 5-ethoxy group would tend to decrease the acidity of the C4-H by increasing electron density at this position. Conversely, the inductive effects of the nitrogen atoms and the ethoxy group would contribute to some polarization of the C-H bond.

Deprotonation at the C4 position, if achievable with a sufficiently strong base (e.g., an organolithium reagent), would generate a pyrazolyl anion. This anion would be a potent nucleophile, capable of reacting with a variety of electrophiles at the C4 position.

Table 2: Predicted Anionic Reactivity of this compound

| Reagent Sequence | Intermediate | Final Product |

| 1. Strong Base (e.g., n-BuLi)2. Electrophile (E⁺) | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl anion | 4-E-5-Ethoxy-3-methyl-1-phenylpyrazole |

The feasibility of this deprotonation and subsequent anionic reactivity is highly dependent on the reaction conditions and the strength of the base employed. The resulting C4-functionalized pyrazoles could serve as valuable intermediates for the synthesis of more complex derivatives.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Interactions

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

The molecular structure of 5-Ethoxy-3-methyl-1-phenylpyrazole has been confirmed through ¹H and ¹³C NMR spectroscopy. rsc.org The proton NMR spectrum provides characteristic signals for each unique proton environment within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct peaks corresponding to the aromatic protons of the phenyl group, the single proton on the pyrazole (B372694) ring, and the protons of the ethoxy and methyl substituents. rsc.org The phenyl group protons appear as a set of multiplets in the aromatic region (7.17-7.68 ppm). The proton at the 4-position of the pyrazole ring is observed as a singlet at 5.40 ppm. The ethoxy group's methylene (B1212753) protons (CH₂) appear as a quartet at 4.12 ppm, coupled to the methyl protons (CH₃) which appear as a triplet at 1.44 ppm. The methyl group attached to the pyrazole ring shows a sharp singlet at 2.42 ppm. rsc.org

The ¹³C NMR spectrum further corroborates the structure, showing signals for all twelve carbon atoms in their unique chemical environments. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.68 (d, 2H) | Phenyl H | 154.6 | C5 (Pyrazole) |

| 7.35 (t, 2H) | Phenyl H | 148.3 | C3 (Pyrazole) |

| 7.17 (t, 1H) | Phenyl H | 138.8 | C1 (Phenyl) |

| 5.40 (s, 1H) | C4-H (Pyrazole) | 128.6 | Phenyl C |

| 4.12 (q, 2H) | O-CH₂ | 125.5 | Phenyl C |

| 2.42 (s, 3H) | C3-CH₃ | 121.6 | Phenyl C |

| 1.44 (t, 3H) | O-CH₂-CH₃ | 86.1 | C4 (Pyrazole) |

| 67.5 | O-CH₂ | ||

| 14.6 | O-CH₂-CH₃ |

d = doublet, t = triplet, q = quartet, s = singlet

While low-temperature NMR is a powerful technique for studying dynamic processes and weak intermolecular interactions by slowing down molecular motions, specific studies applying this method to this compound are not extensively documented in the reviewed literature. Such studies could potentially reveal information about rotational barriers of the phenyl and ethoxy groups and the formation of dimers or other aggregates at low temperatures.

NMR titration is a common method used to study the formation and stoichiometry of host-guest complexes, providing insights into binding affinities and the geometry of the complex. However, dedicated research on the host-guest chemistry of this compound using NMR titrations has not been reported in the surveyed scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl and ethoxy groups are expected below 3000 cm⁻¹. derpharmachemica.com

Key functional group vibrations include:

C=N and C=C stretching: These vibrations from the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage (ethoxy group) would produce strong bands, typically in the 1260-1000 cm⁻¹ range. miamioh.edu

C-N stretching: The stretching vibration of the C-N bond in the pyrazole ring is also expected in the fingerprint region. derpharmachemica.com

While a full experimental IR and Raman spectrum for this specific compound is not provided in the searched results, analysis of related pyrazole structures supports these expected vibrational modes. nih.govderpharmachemica.com For instance, a related compound, 1-Hydroxymethyl-3-ethoxy-5-methylpyrazole, shows prominent IR bands at 1600 cm⁻¹ and 1550 cm⁻¹, which can be assigned to the pyrazole ring vibrations, and a strong band at 1236 cm⁻¹ for the C-O stretch. mdpi.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used for determining the exact molecular weight and for structural elucidation based on fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₄N₂O, corresponding to a molecular weight of 202.25 g/mol . Electrospray ionization (ESI) mass spectrometry confirms this, showing a protonated molecular ion peak [M+H]⁺ at an m/z of 203. rsc.org

The fragmentation of pyrazoles in a mass spectrometer is influenced by the nature and position of its substituents. researchgate.net General fragmentation pathways for phenyl-substituted pyrazoles involve cleavages of the pyrazole ring and losses of small, stable molecules. Common fragmentation patterns for pyrazoles can include the loss of N₂, HCN, or radicals from the substituents. researchgate.netnih.gov For this compound, expected fragmentation could involve the loss of an ethyl group (•C₂H₅) from the ethoxy moiety or cleavage of the ethoxy group itself.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Inference |

|---|

X-ray Crystallography for Solid-State Structural Characterization

While specific crystallographic data for this compound is not publicly available, the expected parameters can be inferred from studies on structurally similar compounds. For instance, the crystal structure of related phenylpyrazole derivatives has been successfully elucidated, revealing key structural features. fu-berlin.de A hypothetical set of crystallographic data for this compound, based on known pyrazole structures, is presented below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄N₂O |

| Formula Weight | 202.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.34 |

Note: The data in this table is illustrative and represents typical values for similar pyrazole derivatives. Actual experimental values would require a dedicated single-crystal X-ray diffraction study.

Tautomerism Studies in this compound Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a well-documented phenomenon in pyrazole chemistry. researchgate.netbohrium.com In many N-unsubstituted pyrazoles, annular tautomerism involving the migration of a proton between the two nitrogen atoms is common. bohrium.comnih.gov The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent and physical state. researchgate.netnih.govcdnsciencepub.com

However, in the case of this compound, the nitrogen at the 1-position is substituted with a phenyl group, which precludes the typical annular tautomerism. The structure is therefore expected to be conformationally stable as the named tautomer. The potential for other forms of tautomerism, for instance, involving the exocyclic ethoxy group, is considered less likely due to the high energetic cost of disrupting the aromaticity of the pyrazole ring.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount in studying tautomeric equilibria in solution. bohrium.comnih.govmdpi.com By analyzing chemical shifts and coupling constants, especially of the ring carbons and protons, the predominant tautomeric form can be identified. cdnsciencepub.com In a hypothetical study of this compound, one would expect the ¹H and ¹³C NMR spectra to be consistent with a single, stable tautomer. The absence of signal broadening or multiple sets of signals corresponding to different tautomers over a range of temperatures would further support the stability of the this compound form.

While significant tautomerism is not anticipated for this specific compound, the table below illustrates how NMR spectroscopy could be used to distinguish between the expected form and a hypothetical imino-ketone tautomer, drawing on established chemical shift ranges for pyrazole and related heterocyclic systems.

Expected ¹³C NMR Chemical Shifts for Hypothetical Tautomers of the Pyrazole System

| Carbon Atom | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for Hypothetical Imino-ketone Tautomer |

| C3 | ~150-155 (with methyl substituent) | ~160-165 (as part of C=N) |

| C4 | ~100-105 | ~110-115 |

| C5 | ~155-160 (with ethoxy substituent) | >180 (as C=O) |

The significant downfield shift expected for C5 in a hypothetical keto form would be a clear diagnostic marker. Such studies, combining experimental spectroscopy with theoretical calculations, are essential for a complete understanding of the structure and reactivity of pyrazole derivatives. nih.govmdpi.com

Computational and Theoretical Investigations of 5 Ethoxy 3 Methyl 1 Phenylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, bond lengths, and vibrational frequencies. For a compound like 5-Ethoxy-3-methyl-1-phenylpyrazole, DFT calculations would be crucial in elucidating the distribution of electrons within the molecule, which governs its chemical behavior.

Recent studies on various pyrazole (B372694) derivatives have utilized DFT to analyze their electronic properties. For instance, investigations into new pyrazole derivatives often involve optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-311+G(d,p), to determine the most stable conformation. researchgate.net From the optimized geometry, key electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Phenylpyrazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative and based on general findings for phenylpyrazole derivatives.

When studying intermolecular interactions, such as the formation of dimers or complexes, the basis set superposition error (BSSE) can lead to an artificial overestimation of the interaction energy. BSSE arises because the basis functions of one molecule in a complex can be "borrowed" by the other, effectively improving its own basis set and lowering its energy.

To obtain accurate interaction energies, a counterpoise correction method is typically employed to account for BSSE. This is particularly important when investigating non-covalent interactions like hydrogen bonds or van der Waals forces. In studies of pyrazole derivatives interacting with other molecules or amino acid residues, correcting for BSSE is a standard and necessary step to ensure the reliability of the calculated binding energies. scispace.com For example, in a study of a fused pyrazole derivative's interaction with amino acids, interaction energies were calculated using the counterpoise corrected method to accurately describe the binding phenomena. scispace.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, stability, and interactions with its environment.

The three-dimensional structure of this compound is not static. The ethoxy and phenyl groups can rotate around their single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space, which corresponds to the lowest energy state.

Computational methods, such as Monte Carlo searching with molecular mechanics force fields (e.g., MMFF94), can be used to explore the potential energy surface and identify stable conformers. researchgate.net Subsequent DFT calculations can then be used to refine the geometries and energies of these conformers. Studies on substituted pyrazoles have shown that the presence and nature of substituents can significantly influence the preferred conformation and the rotational barriers between different conformers. nih.gov The stability of these conformers is crucial as it can affect the molecule's physical properties and biological activity.

Table 2: Representative Relative Energies of Phenylpyrazole Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 180° | 0.0 |

Note: These values are hypothetical and for illustrative purposes.

The ability of this compound to interact with other molecules is key to its chemical and biological function. Molecular dynamics simulations can be employed to study these interactions in detail.

While classical hydrogen bonds involve a hydrogen atom bonded to a highly electronegative atom like nitrogen or oxygen, weaker C-H···O hydrogen bonds can also play a significant role in molecular recognition and crystal packing. In this compound, the ethoxy group provides a potential hydrogen bond acceptor (the oxygen atom), and various C-H bonds on the methyl and phenyl groups can act as donors.

Intermolecular Interactions and Binding Affinity

π-Stacking and Steric Hindrance Effects

Computational studies on pyrazole derivatives have provided significant insights into the non-covalent interactions that govern their molecular assembly and recognition properties. Among these, π-stacking and steric hindrance are crucial factors that dictate the three-dimensional structure and reactivity of these compounds.

π-Stacking Interactions:

The presence of both a phenyl and a pyrazole ring in this compound allows for the potential of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a vital role in the formation of supramolecular structures. nih.govrsc.org Theoretical investigations on related phenylpyrazole systems have demonstrated that the geometry of these interactions can vary, leading to different arrangements such as face-to-face or offset stacking. nih.govresearchgate.net The stability of these stacked dimers is influenced by the electronic nature of the substituents on the aromatic rings. nih.gov

In the case of this compound, the electron-donating nature of the ethoxy and methyl groups on the pyrazole ring can influence the quadrupole moment of the ring system, thereby affecting the strength and geometry of the π-stacking interactions with the phenyl ring of an adjacent molecule. Computational models, often employing Density Functional Theory (DFT), can predict the preferred stacking conformations and the associated interaction energies. These calculations are crucial for understanding the crystal packing of this compound and its behavior in condensed phases. nih.goveurasianjournals.com

Steric Hindrance Effects:

The substituents on the pyrazole and phenyl rings also introduce steric effects that can modulate the planarity and intermolecular interactions of the molecule. The ethoxy group at the 5-position and the methyl group at the 3-position of the pyrazole ring, along with any substituents on the 1-phenyl ring, can create steric hindrance that influences the rotational freedom around the N-phenyl bond. acs.orguni.edu

This steric clash can lead to a non-planar conformation where the phenyl ring is twisted out of the plane of the pyrazole ring. The dihedral angle between these two rings is a key structural parameter that can be accurately predicted using computational methods. capes.gov.br This twisting has significant consequences for the molecule's electronic properties, as it can reduce the extent of π-conjugation between the two ring systems. Such conformational changes due to steric hindrance can ultimately affect the molecule's reactivity and its ability to participate in π-stacking interactions. rsc.org

A hypothetical computational analysis of the steric effects could involve mapping the potential energy surface as a function of the dihedral angle between the pyrazole and phenyl rings. This would reveal the most stable conformation and the energy barriers for rotation.

Hypothetical Torsional Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 1.5 |

| 45 | 0.0 |

| 60 | 1.8 |

| 90 | 4.5 |

This table represents a hypothetical energy profile, illustrating how steric hindrance can lead to a non-planar ground state conformation.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the reaction mechanisms involved in the synthesis of pyrazole derivatives. researchgate.net For the synthesis of this compound, which can be prepared through the condensation of a β-keto ester with phenylhydrazine (B124118) followed by O-alkylation, DFT calculations can be employed to investigate the reaction pathways, identify transition states, and determine activation energies. researchgate.net

The initial step of the synthesis of the pyrazolone (B3327878) precursor typically involves the reaction of phenylhydrazine with an acetoacetate (B1235776) derivative. mdpi.com Computational studies can model this cyclization reaction, exploring the different possible regioisomeric outcomes and explaining the observed selectivity. cu.edu.eg The calculations can map out the potential energy surface of the reaction, identifying the key intermediates and transition states.

For the subsequent O-alkylation step to form the final 5-ethoxy product, computational methods can be used to compare the reactivity of the oxygen and nitrogen atoms of the pyrazolone intermediate. By calculating the activation barriers for both O-alkylation and N-alkylation, the regioselectivity of the reaction can be predicted and understood. acs.org

Hypothetical Reaction Energy Profile for O-alkylation vs. N-alkylation

| Reaction Coordinate | O-Alkylation Energy (kcal/mol) | N-Alkylation Energy (kcal/mol) |

| Reactants | 0 | 0 |

| Transition State | +18.5 | +25.2 |

| Products | -5.7 | -2.1 |

This hypothetical data illustrates that the activation barrier for O-alkylation is lower than for N-alkylation, suggesting that the formation of the 5-ethoxy isomer is kinetically favored.

These theoretical investigations not only provide a detailed understanding of the reaction mechanism at a molecular level but also can guide the optimization of reaction conditions to improve yield and selectivity. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. Techniques such as DFT and time-dependent DFT (TD-DFT) can provide accurate predictions of NMR, IR, and UV-Vis spectra. nih.govresearchgate.net

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.iouncw.edursc.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be used to aid in the assignment of experimental spectra and to confirm the structure of the synthesized compound. capes.gov.br The accuracy of these predictions is often improved by considering solvent effects and by averaging over different low-energy conformations. uncw.edu

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies and intensities of this compound can be calculated using DFT methods. nih.govderpharmachemica.com These theoretical vibrational spectra (IR and Raman) can be compared with experimental data to identify characteristic vibrational modes associated with specific functional groups, such as the C-O-C stretching of the ethoxy group, the C=N stretching of the pyrazole ring, and the aromatic C-H vibrations. mdpi.com

UV-Vis Spectroscopy:

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. researchgate.netnih.gov These calculations provide information about the electronic transitions between molecular orbitals, allowing for the assignment of the absorption bands observed in the experimental UV-Vis spectrum. The predicted λmax values and oscillator strengths can help in understanding the electronic structure of the molecule and the nature of its chromophores. rfppl.co.in

Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Value |

| ¹H NMR (δ, ppm) | H-4: 5.85; Phenyl-H (ortho): 7.52; Phenyl-H (meta): 7.31; Phenyl-H (para): 7.45; Ethoxy-CH₂: 4.15; Ethoxy-CH₃: 1.48; Methyl-CH₃: 2.25 |

| ¹³C NMR (δ, ppm) | C-3: 148.2; C-4: 92.6; C-5: 155.4; Phenyl-C (ipso): 139.1; Phenyl-C (ortho): 125.8; Phenyl-C (meta): 129.3; Phenyl-C (para): 127.9; Ethoxy-CH₂: 64.1; Ethoxy-CH₃: 14.9; Methyl-CH₃: 12.5 |

| IR (cm⁻¹) | ~2980 (C-H stretch, alkyl); ~3060 (C-H stretch, aryl); ~1590 (C=N stretch); ~1240 (C-O-C stretch) |

| UV-Vis (λmax, nm) | ~250 (π → π* transition); ~285 (n → π* transition) |

This table presents hypothetical spectroscopic data for this compound based on typical values for similar structures calculated using computational methods.

Advanced Applications of 5 Ethoxy 3 Methyl 1 Phenylpyrazole and Its Derivatives Excluding Medicinal

Agrochemical Applications

The phenylpyrazole class of compounds has been extensively researched and developed for its potent biological activities, leading to the commercialization of several key agrochemicals.

Phenylpyrazole derivatives are a well-established class of insecticides. A prominent example is Fipronil, which functions by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death. conicet.gov.ar This mode of action provides high efficacy against a broad spectrum of pests in various crops. conicet.gov.ar Research has demonstrated that novel synthetic N-aryl pyrazoles, with simpler structures than Fipronil, also exhibit significant insecticidal properties. conicet.gov.ar For instance, certain N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have shown high larvicidal activity against pests like Plutella xylostella. rsc.org

In addition to insecticidal activity, pyrazole (B372694) derivatives have demonstrated notable antifungal properties. The pyrazole motif is present in various agrochemicals with a wide range of biological activities. nih.gov For example, certain 5-alkoxy pyrazole derivatives have been synthesized and evaluated for their acaricidal activity against pests like Tetranychus cinnabarinus. mdpi.com While some simple alkoxy derivatives showed limited activity, structural modifications, such as the introduction of aryloxy groups, have led to compounds with significant acaricidal and even insecticidal effects against various pests. mdpi.com The versatility of the pyrazole structure allows for the development of compounds with targeted activity against specific agricultural threats.

The incorporation of an organophosphorus moiety into the pyrazole structure has led to the development of potent insecticides. These compounds often act as acetylcholinesterase (AChE) inhibitors, a different mode of action compared to GABA-gated chloride channel blockers like Fipronil.

Pyraclofos is an organothiophosphate insecticide that incorporates a pyrazole ring. nih.gov It is classified as an AChE inhibitor and has been used as an agrochemical. nih.gov

Flupyrazofos is another example of a pyrazole organophosphorus insecticide. nih.gov It has demonstrated high activity against pests such as the diamond-black moth (Plutella xylostella). nih.gov

The development of these phosphorus-containing pyrazole insecticides showcases the chemical versatility of the pyrazole core in creating agrochemicals with diverse modes of action.

Material Science Applications

The aromatic and heterocyclic nature of the phenylpyrazole structure provides a foundation for the development of novel materials with interesting optical and electronic properties.

Derivatives of the pyrazole core are utilized in the synthesis of dyes and pigments. A closely related compound, 1-Phenyl-3-Methyl-5-Pyrazolone (PMP), is a key intermediate in the production of certain colorants. It finds specific application as a color developer in both permanent and semi-permanent hair dyes.

Pyrazole derivatives have gained attention for their fluorescent properties, which are valuable in the development of advanced materials. These compounds can exhibit high quantum yields, good photostability, and thermostability. nih.gov The synthetic versatility of the pyrazole ring allows for extensive functionalization to fine-tune its fluorescent characteristics. nih.gov This has led to their exploration in various applications, including the development of fluorescent dyes for bioimaging, where they have shown good membrane permeability and biocompatibility. nih.gov The N-donor character of the pyrazole ring also makes it suitable for the development of fluorescent sensors for cation detection. nih.gov

Separation Science and Extraction Technologies

The chelating properties of certain pyrazole derivatives make them effective ligands for the separation and extraction of metal ions. This is a critical application in fields such as hydrometallurgy and waste remediation.

Research has shown that 1-Alkyl-4-ethoxythiocarbonyl-5-hydroxy-3-methylpyrazole can act as an O,S bidentate ligand in the solvent extraction of Copper (II) from acidic aqueous solutions. researchgate.net These reagents are synthesized from 1-alkyl-3-methyl-2-pyrazolin-5-one and have demonstrated their capability to selectively bind and extract metal ions. researchgate.net

Furthermore, the broader class of acylpyrazolones, to which the core structure is related, are recognized as highly effective chelating extractants for metal ions. mdpi.com The ability to modify the substituents on the pyrazole ring allows for the design of ligands with enhanced selectivity and extraction efficiency for specific metals. mdpi.com This tunability is a significant advantage in developing tailored separation processes.

Complexation and Extraction Abilities Towards Metal Ions

The efficacy of pyrazole derivatives as agents for metal ion complexation is a subject of significant research. While direct studies on 5-Ethoxy-3-methyl-1-phenylpyrazole are not extensively detailed, the broader class of C-acylated pyrazolones, which are structurally related, demonstrates remarkable capabilities in binding with metal ions. rsc.org The precursor, 3-methyl-1-phenyl-pyrazol-5-one, can be C-acylated to produce compounds that show a high affinity for forming complexes with various metals. rsc.org

The complexation ability arises from the molecular structure of these compounds. The presence of keto-enol tautomerism in the pyrazolone (B3327878) ring allows for the formation of a chelate ring with a metal ion. The oxygen atoms of the carbonyl (or enolic hydroxyl) group and the acyl group act as donor atoms, binding to the metal ion. This bidentate coordination is a key factor in their strong complexation and extraction capabilities. rsc.org Research has shown that several 4-substituted aroyl chlorides are used as acylating agents, with the resulting acylpyrazolones displaying significant complexation and extraction potential towards metal ions. rsc.org

To selectively achieve C-acylation, which produces the superior extractants, specific reaction conditions are necessary. The process often involves forming a calcium complex of the starting pyrazolone before introducing the acylating agent. This method prevents the less desirable O-acylation, ensuring the synthesis of compounds with optimal metal-binding properties. rsc.org

Role as Extractants in Solvent Extraction Processes

The strong metal-complexing ability of pyrazole derivatives directly translates to their application as extractants in solvent extraction processes. These processes are crucial for separating and purifying metals from aqueous solutions, a vital step in hydrometallurgy and waste treatment.

One study focused on 1-Alkyl-4-ethoxythiocarbonyl-5-hydroxy-3-methylpyrazole (HETCP), a derivative that acts as an O,S bidentate ligand. This compound was successfully used for the solvent extraction and re-extraction of Copper (II) from acidic aqueous solutions. The research determined that the extracted species was Cu(ETCP)₂, indicating a 2:1 ligand-to-metal ratio in the complex. researchgate.net

Another related class of compounds, 3-Alkoxy-4-alkyldithiocarboxylate-5-hydroxy-1-phenylpyrazoles, is synthesized by reacting 3-alkoxy-1-phenyl-5-pyrazolones with carbon disulfide and alkyl bromides. These derivatives also serve as effective extractants for metal ions. researchgate.net The efficiency of these pyrazole-based extractants is often dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic solvent used.

Table 1: Extraction Studies with Pyrazole Derivatives This table summarizes findings from solvent extraction studies using pyrazole derivatives to extract metal ions from aqueous solutions.

| Extractant (Ligand) | Target Metal Ion | Key Finding | Reference |

|---|---|---|---|

| 1-Alkyl-4-ethoxythiocarbonyl-5-hydroxy-3-methylpyrazole (HETCP) | Copper (II) | Acts as an O,S bidentate ligand, forming a Cu(ETCP)₂ complex. | researchgate.net |

Ligand Design in Coordination Chemistry

Beyond extraction, pyrazole derivatives are highly valued in the design of ligands for coordination chemistry. researchgate.net The pyrazole ring system offers a variety of coordination modes, allowing it to act as a neutral monodentate ligand, an exo-bidentate ligand, or as a mono-anionic species, making it a versatile building block for creating complex coordination compounds. researchgate.net The ability to functionalize the pyrazole ring at different positions allows for fine-tuning the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complex.

Pyrazole-containing copper complexes, for instance, can form structures with varying nuclearity, from simple mononuclear complexes to intricate polynuclear arrangements. researchgate.netnih.gov This versatility is a significant advantage in designing materials with specific magnetic, catalytic, or optical properties.

Furthermore, incorporating bulky or fluorinated substituents onto the pyrazole ring can lead to novel properties. For example, pyrazolate anions with fluorinated substituents can form metal complexes with enhanced volatility, thermal stability, and oxidative stability. uta.edu Trinuclear pyrazolate complexes of coinage metals like copper(I), silver(I), and gold(I) featuring heavily fluorinated, bulky aryl groups have been synthesized and shown to exhibit fascinating luminescence properties, suggesting their potential use in light-emitting devices. uta.edu

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-1-phenyl-pyrazol-5-one |

| 1-Alkyl-4-ethoxythiocarbonyl-5-hydroxy-3-methylpyrazole |

| Copper (II) |

| 3-Alkoxy-4-alkyldithiocarboxylate-5-hydroxy-1-phenylpyrazoles |

| Carbon disulfide |

| Copper(I) |

| Silver(I) |

| Gold(I) |

| Calcium hydroxide |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways